molecular formula C24H17ClFN3O3 B2531990 N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide CAS No. 932321-54-5

N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide

Cat. No. B2531990
CAS RN: 932321-54-5
M. Wt: 449.87
InChI Key: AROZFHJXZNIELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)acetamide” is a complex organic compound. It contains several functional groups, including an acetyl group, a chloro group, a fluoro group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The quinazolinone core is a bicyclic system containing a benzene ring fused to a 2-amino-1,3-diazine .

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi. These compounds have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes, with some showing comparable activity to standard drugs like ciprofloxacin and fluconazole (Mehta et al., 2019). This highlights their potential as new antimicrobial agents.

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazolinone derivatives. These compounds have been tested against various cancer cell lines, showing good anticancer activity. For instance, some synthesized compounds have been found to be active against breast cancer and colon cancer cell lines, suggesting their utility as lead compounds for anticancer drug development (Ghorab et al., 2015).

Anti-inflammatory and Analgesic Activities

Research on quinazolinone derivatives has also uncovered their anti-inflammatory and analgesic properties. These compounds have been synthesized and assessed for their ability to reduce inflammation and pain, with some showing promising results compared to known drugs like diclofenac sodium (Alagarsamy et al., 2015). This suggests their potential application in treating conditions associated with pain and inflammation.

Molecular Docking Studies

Molecular docking studies have played a crucial role in understanding the interaction between quinazolinone derivatives and biological targets. These studies have helped in rational drug design by predicting how these compounds bind to specific proteins or enzymes, which is crucial for developing more effective and targeted therapeutic agents (Mehta et al., 2019).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3/c1-14(30)15-5-4-6-17(11-15)27-22(31)13-29-21-10-9-16(25)12-19(21)23(28-24(29)32)18-7-2-3-8-20(18)26/h2-12H,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROZFHJXZNIELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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